

(R,S)-Anatabine-d4 safety data sheet information

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Compound of Interest

Compound Name: (R,S)-Anatabine-d4

Cat. No.: B1146741

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An In-depth Technical Guide on the Safety and Biological Activity of **(R,S)-Anatabine-d4**

This technical guide provides comprehensive safety data sheet (SDS) information for **(R,S)-Anatabine-d4**, alongside a review of the biological activities and associated signaling pathways of its non-deuterated counterpart, (R,S)-Anatabine. This document is intended for researchers, scientists, and drug development professionals.




Introduction to (R,S)-Anatabine-d4

(R,S)-Anatabine-d4 is the deuterated form of (R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, including tobacco.^{[1][2][3]} It is intended for use as an internal standard for the quantification of (R,S)-Anatabine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[3] (R,S)-Anatabine itself has been studied for its anti-inflammatory properties and its effects on nicotinic acetylcholine receptors (nAChRs).^{[2][4][5]}

Safety and Hazard Information

The following tables summarize the key safety and hazard information for **(R,S)-Anatabine-d4**, based on its Safety Data Sheet.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Acute Toxicity, Oral	3	H301: Toxic if swallowed		Danger
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled		Danger
Eye Irritation	2A	H319: Causes serious eye irritation		Danger
Hazardous to the aquatic environment, long-term hazard	3	H412: Harmful to aquatic life with long lasting effects	None	Danger

Source: Cayman Chemical Safety Data Sheet, PubChem[6][7]

Precautionary Statements

Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
Prevention	P264	Wash thoroughly after handling.
Prevention	P270	Do not eat, drink or smoke when using this product.
Prevention	P271	Use only outdoors or in a well-ventilated area.
Prevention	P273	Avoid release to the environment.
Prevention	P280	Wear eye protection / face protection.
Response	P301+P310	If swallowed: Immediately call a poison center/doctor.

Source: Cayman Chemical Safety Data Sheet[6]

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₈ D ₄ N ₂
Molecular Weight	164.2 g/mol
CAS Number	1020719-11-2
Appearance	A neat oil or solid
Purity	≥99% deuterated forms (d1-d4)
Storage	-20°C
Solubility	Soluble in Chloroform and Methanol

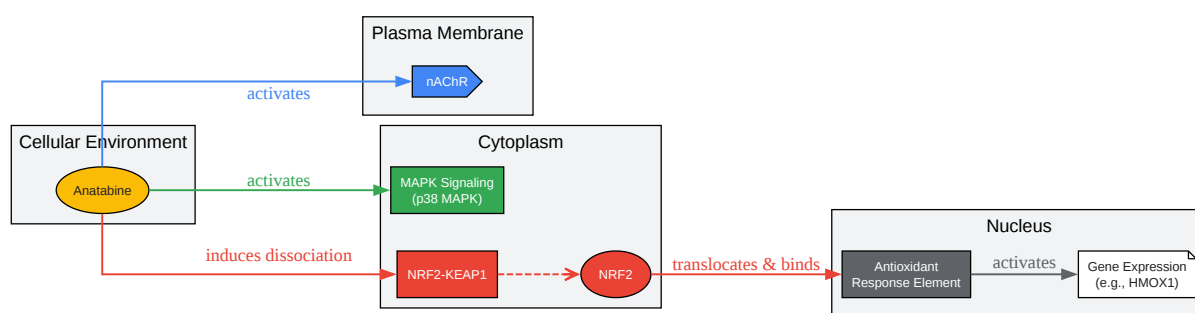
Source: Cayman Chemical[3][6]

Toxicological and Pharmacological Profile

(R,S)-Anatabine, the non-deuterated form, is an agonist of $\alpha 4\beta 2$ and $\alpha 6/\alpha 3\beta 2\beta 4$ subunit-containing nicotinic acetylcholine receptors (nAChRs).[3][5] It has been shown to stimulate the release of dopamine from isolated rat brain synaptosomes.[3][5] Studies have also indicated its potential anti-inflammatory activity, which is partly attributed to the inhibition of STAT3 phosphorylation. Furthermore, research suggests that anatabine can ameliorate chronic inflammatory conditions in animal models.[8]

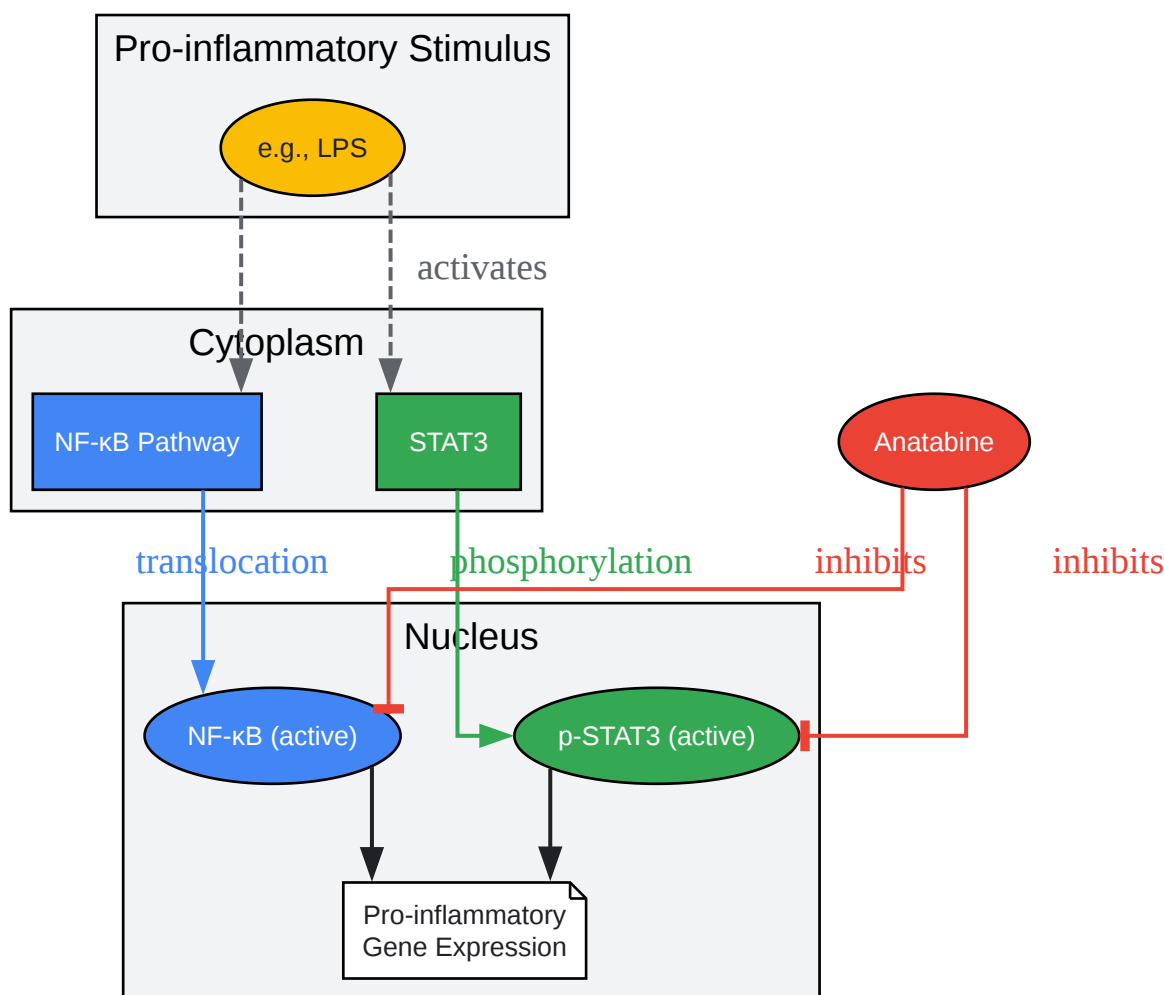
Relevant Signaling Pathways

Anatabine has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.



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Caption: Anatabine activates NRF2 and MAPK signaling pathways.



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Caption: Anatabine inhibits pro-inflammatory NF-κB and STAT3 signaling.

Representative Experimental Methodologies

While specific safety study protocols for **(R,S)-Anatabine-d4** are not publicly available, the following methodologies are representative of those used to evaluate the biological effects of anatabine and similar compounds.

In Vitro Cell-Based Assays

- **Cell Viability Assays:** To determine cytotoxicity, cell lines such as RAW264.7 and 293T can be treated with varying concentrations of the compound (e.g., 10 μM for 24 hours).[9] Cell viability can then be assessed using standard methods like the MTT or MTS assay.

- **Reporter Gene Assays:** To investigate the effect on transcription factors like NF- κ B, cells can be transfected with a reporter plasmid containing NF- κ B binding sites upstream of a luciferase gene.[1][8] Following treatment with the compound and a pro-inflammatory stimulus, luciferase activity is measured to quantify NF- κ B activation.
- **Phosphoproteomic Analysis:** To identify affected signaling pathways, systematic phosphoproteomic assays can be performed.[1][8] Cells are treated with the compound at various concentrations and time points, followed by protein extraction, digestion, phosphopeptide enrichment, and LC-MS/MS analysis to identify and quantify changes in protein phosphorylation.

In Vivo Animal Studies

- **Animal Models of Inflammation:** To assess anti-inflammatory effects, mouse models of diseases like experimental autoimmune thyroiditis can be used.[3] For example, mice can be immunized to induce the disease and then administered anatabine in their drinking water (e.g., 0.05 mg/ml).[3] Disease severity is then monitored over time.
- **Behavioral Studies:** To evaluate effects on the central nervous system, behavioral tests can be conducted. For instance, anxiolytic-like activity can be assessed in zebrafish using the novel tank test after exposure to the compound (e.g., 10 mg/L).[3][5]

Preparation of Dosing Solutions for In Vivo Experiments

For in vivo studies, (R,S)-Anatabine can be formulated in various vehicles. A common protocol involves the following steps:

- Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- For a 1 mL working solution, 100 μ L of a DMSO stock solution can be mixed with 400 μ L of PEG300, followed by the addition of 50 μ L of Tween-80, and finally, 450 μ L of saline to reach the final volume.
- If precipitation occurs, heating and/or sonication can be used to aid dissolution.[9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
[9]

Conclusion

(R,S)-Anatabine-d4 is a critical tool for the accurate quantification of (R,S)-Anatabine. While it is classified as toxic if swallowed or inhaled and causes serious eye irritation, its primary application is in a controlled laboratory setting as an internal standard. The non-deuterated form, (R,S)-Anatabine, demonstrates notable biological activity, particularly in the modulation of inflammatory signaling pathways such as NRF2, MAPK, NF-κB, and STAT3. This profile suggests a therapeutic potential for anatabine in inflammatory conditions, warranting further investigation. Researchers and laboratory personnel must adhere to the safety precautions outlined in the SDS when handling **(R,S)-Anatabine-d4**.

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